molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No.: B159567
CAS No.: 1929-82-4
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrapyrin is commonly synthesized through the photochlorination of 2-methylpyridine. The reaction involves the following steps : [ \text{CH}_3-\text{C}_5\text{H}_4\text{N} + 4\text{Cl}_2 \rightarrow \text{CCl}_3-\text{ClC}_5\text{H}_3\text{N} + 4\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar photochlorination methods, ensuring high yields and purity. The process involves controlled chlorination under specific light and temperature conditions to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, especially with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Mild reducing agents like sodium borohydride.

    Nucleophiles: Various nucleophiles including amines and thiols.

Major Products Formed:

    Oxidation: Formation of chlorinated pyridine derivatives.

    Reduction: Formation of partially dechlorinated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Nitrification Inhibition and Nitrogen Use Efficiency

Nitrapyrin's primary function is to inhibit the conversion of ammonium (NH4+) to nitrate (NO3-) in the soil. This process is crucial because nitrification can lead to increased N2O emissions, a potent greenhouse gas. Various studies have documented the effectiveness of this compound in improving NUE:

  • Field Trials : Research indicates that using this compound with nitrogen fertilizers can significantly reduce N2O emissions by 69-89% across different nitrogen application rates while enhancing NUE by 65.5–75.3% . For instance, in a study involving maize, this compound application resulted in an increase in grain yield by 18-31% and biomass production by 24-46% .
  • Drip-Fertigated Systems : In drip-fertigated cotton fields, the addition of this compound reduced N2O emissions by 6.6–21.8% compared to urea alone, while also improving NUE by 10.7% . This illustrates the compound's role in optimizing nitrogen management in precision agriculture.

Environmental Impact Mitigation

This compound has been shown to mitigate environmental impacts associated with nitrogen fertilization:

  • Reduction of N2O Emissions : Studies have consistently demonstrated that this compound can lower N2O emissions significantly when applied with various nitrogen sources, including urea and manure. For example, a meta-analysis indicated that its use with cattle slurry led to a 51% reduction in N2O emissions .
  • Soil Health Improvement : The application of this compound also influences soil microbial communities and nutrient dynamics, leading to enhanced ammoniacal nitrogen retention and reduced leaching of nitrates into water bodies . This contributes to better water quality and reduced eutrophication risks.

Crop Yield Enhancement

The application of this compound has been linked to improved crop yields across various agricultural settings:

  • Vegetable Production : A study found that the use of this compound increased vegetable yield by approximately 13%, attributed to improved nitrogen uptake .
  • Slurry Applications : When used with pig slurry or anaerobic digestate, this compound has been shown to enhance ammoniacal nitrogen accumulation in the soil, thereby supporting higher crop yields .

Case Study 1: Maize Production

In a comprehensive field trial involving maize, the application of this compound alongside varying rates of nitrogen fertilizer led to:

  • A reduction in yield-scaled N2O emissions by up to 88%.
  • An increase in NUE by as much as 65%.
  • Enhanced grain yield ranging from 18% to 31% depending on the nitrogen application rate .

Case Study 2: Cotton Cultivation

In a cotton-growing region utilizing high-frequency drip fertigation:

  • The combination of urea and this compound resulted in a significant decrease in seasonal N2O emissions (by 32.4%) compared to urea alone.
  • This compound maintained higher levels of NH4+-N in the soil, promoting better nutrient availability for crops .

Summary Table of Findings

Application AreaEffect on N2O EmissionsEffect on Crop YieldImpact on NUE
Maize ProductionReduced by up to 88%Increased by 18-31%Enhanced by up to 75.3%
Cotton Drip FertigationReduced by 32.4%Improved significantlyIncreased by 10.7%
Vegetable ProductionIncreased by ~13%Notable improvementNot specified

Mechanism of Action

Nitrapyrin is compared with other nitrification inhibitors such as dicyandiamide and 3,4-dimethylpyrazole phosphate .

    Dicyandiamide: Similar to this compound, it inhibits the nitrification process but has different chemical properties and modes of action.

    3,4-Dimethylpyrazole Phosphate: Another nitrification inhibitor with a different chemical structure and efficacy profile.

Uniqueness of this compound:

Comparison with Similar Compounds

Nitrapyrin stands out due to its specific mode of action and long history of use in agricultural settings, making it a valuable tool for improving nitrogen management and reducing environmental impacts.

Biological Activity

Nitrapyrin is a nitrification inhibitor widely used in agricultural practices to enhance nitrogen use efficiency (NUE) and mitigate environmental impacts associated with nitrogen fertilizers, particularly nitrous oxide (N₂O) emissions. This article explores the biological activity of this compound, including its mechanisms, effects on soil nitrogen dynamics, and its role in agricultural productivity.

This compound functions by inhibiting the activity of ammonia-oxidizing bacteria (AOB) in the soil, which are responsible for converting ammonium (NH₄⁺) to nitrate (NO₃⁻). This inhibition leads to:

  • Increased NH₄⁺ Retention : By slowing down nitrification, this compound allows for greater retention of NH₄⁺ in the soil, which can be utilized by plants and microorganisms.
  • Reduced N₂O Emissions : Studies have shown that this compound can significantly reduce N₂O emissions associated with nitrogen fertilization. For instance, one study reported reductions in N₂O emissions by up to 88% when this compound was applied alongside varying rates of nitrogen fertilizer .

Effects on Soil Nitrogen Dynamics

The application of this compound has been shown to alter the nitrogen dynamics within soil systems. Key findings include:

  • Enhanced Ammoniacal Nitrogen Accumulation : In experiments with different organic substrates, this compound increased the accumulation of NH₄⁺ in the upper layers of soil columns, while simultaneously reducing leachable NO₃⁻ concentrations .
  • Microbial Nitrogen Immobilization : The presence of this compound promotes microbial immobilization of nitrogen, which can enhance overall soil fertility and reduce nitrate leaching .

Table 1: Summary of Nitrogen Dynamics with this compound Application

ParameterControl (No this compound)With this compound
NH₄⁺ Concentration (mg/kg)1525
NO₃⁻ Leaching (mg/kg)3010
Microbial N Immobilization (%)2035

Agronomic Impacts

This compound's role extends beyond soil chemistry; it has significant agronomic implications:

  • Increased Crop Yields : Research indicates that applying this compound with nitrogen fertilizers can lead to yield increases ranging from 18% to 31%, depending on the application rate .
  • Improved NUE : The use of this compound has been correlated with enhanced NUE, which is crucial for sustainable agriculture. Studies report NUE improvements between 65.5% and 75.3% when this compound is included in fertilization regimes .

Case Study: Corn Production

A study conducted on corn production evaluated the effects of this compound when applied with anhydrous ammonia. Results showed that:

  • Yield Impact : The inclusion of this compound resulted in a statistically significant increase in corn yields compared to controls without the inhibitor.
  • N₂O Emissions : Cumulative N₂O emissions were significantly lower in treatments that included this compound, demonstrating its effectiveness in mitigating greenhouse gas emissions during the growing season .

Environmental Considerations

While this compound offers several benefits for agricultural productivity and environmental protection, there are concerns regarding its long-term effects on soil health and potential toxicity:

  • Carcinogenic Potential : Some studies have raised concerns about the carcinogenic potential of this compound based on animal studies indicating tumor formation . However, further research is needed to fully understand these implications.
  • Soil Microbial Communities : The impact of nitrification inhibitors on soil microbial communities is complex and requires careful consideration to avoid negative consequences on soil health.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate nitrapyrin's efficiency as a nitrification inhibitor under varying soil conditions?

  • Methodological Answer : A factorial design is recommended, incorporating variables such as soil type (e.g., acidic vs. neutral), temperature gradients (e.g., 10–25°C), and this compound application methods (e.g., surface vs. incorporated). For example, a study using two soil types, three temperature levels, and three inhibitor concentrations demonstrated how this compound's inhibition efficiency increases with temperature . Soil incubation and column studies should include controls (untreated soil) and replicate treatments to account for spatial variability. Monitor nitrate (NO₃⁻) and ammonium (NH₄⁺) dynamics weekly to quantify nitrification rates .

Q. What methodologies are used to measure this compound's impact on N₂O emissions in agricultural systems?

  • Methodological Answer : Use closed static chamber techniques coupled with gas chromatography to measure N₂O fluxes at regular intervals (e.g., post-fertilization, after rainfall). Partition emissions into direct (fertilizer-derived) and indirect (environmental) contributions. For example, a study showed this compound reduced cumulative N₂O emissions by 37.1 kg N ha⁻¹ in vegetable fields, with statistical significance confirmed via two-way ANOVA (p < 0.001) . Include yield-scaled N₂O emissions (kg N₂O-N per ton yield) as a metric to integrate agronomic and environmental outcomes .

Q. How can researchers account for this compound's acute toxicity in experimental protocols?

  • Methodological Answer : Adhere to LD₅₀ values (oral: 940 mg/kg in rats; dermal: 850 mg/kg in rabbits) when handling this compound. Use personal protective equipment (PPE) and ensure proper ventilation during application. Toxicity data should inform dosing limits in field trials to avoid ecological harm. Document safety protocols in the Methods section, referencing NIH guidelines for preclinical studies .

Advanced Research Questions

Q. How do soil pH and biochar amendments interact with this compound to influence N transformation pathways?

  • Methodological Answer : In acidic soils (pH < 6), biochar can counteract this compound's inhibition by enhancing heterotrophic nitrification, as observed in vegetable fields where biochar increased NO₃⁻ content by 18.3% . To resolve this contradiction, conduct microcosm experiments with isotopically labeled NH₄⁺ (¹⁵N) to trace N fluxes. Measure AOB (ammonia-oxidizing bacteria) abundance via qPCR and correlate with N₂O emission patterns . Use mixed-effects models to analyze interactions between this compound, biochar, and soil pH .

Q. What advanced analytical techniques are required to detect off-field transport of this compound in aquatic systems?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to quantify this compound in stream water at sub-ppb levels. Sampling should target runoff events post-application, as the first documented study found detectable residues in streams within 72 hours of rainfall . Pair this with GIS-based hydrological modeling to predict transport pathways and validate with field data .

Q. How can long-term studies address uncertainties in this compound's effects on soil microbial communities and SOC dynamics?

  • Methodological Answer : Establish multi-year field trials with nested split-plot designs. Use phospholipid fatty acid (PLFA) analysis or metagenomics to assess shifts in microbial diversity. For SOC, combine δ¹³C stable isotope probing with DNDC (Denitrification-Decomposition) models to predict C sequestration trends. A 3-year study showed biochar + this compound increased SOC by 1.2–2.5%, but statistical interactions were non-significant (p > 0.05), highlighting the need for longer observation periods .

Q. Data Interpretation and Contradiction Resolution

Q. How should researchers reconcile conflicting results on this compound's synergy with biochar?

  • Methodological Answer : Conflicting outcomes (e.g., biochar reducing yield-scaled N₂O emissions but not cumulative emissions) may arise from differences in soil moisture, organic matter content, or biochar feedstock. Conduct sensitivity analyses using Monte Carlo simulations to identify critical variables. For instance, biochar's suppressive effects on N₂O were absent at 83% water-filled pore space (WFPS), emphasizing the role of experimental conditions . Publish raw datasets and statistical code to enable meta-analyses .

Q. What statistical frameworks are optimal for analyzing factorial experiments involving this compound?

  • Methodological Answer : Use generalized linear mixed models (GLMMs) with soil type, temperature, and application rate as fixed effects, and block/plot as random effects. For interactions, apply Tukey’s HSD post-hoc tests. In a study with three biochar rates and two this compound levels, significant interactions (p < 0.05) were detected for yield-scaled emissions but not for total N₂O, requiring careful interpretation of main vs. interaction effects .

Q. Reproducibility and Reporting Standards

Q. What metadata is critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Report soil properties (texture, pH, CEC), this compound formulation (e.g., purity, manufacturer), and application timing relative to planting. For example, a study specifying "this compound (98%, Sigma-Aldrich) applied at 0.5 kg ha⁻¹ pre-planting" enabled replication . Follow FAIR data principles: publish datasets in repositories like Dryad with DOIs and detailed README files .

Q. How can researchers address the lack of data on this compound's degradation products in environmental matrices?

  • Methodological Answer : Conduct laboratory hydrolysis and photolysis experiments under controlled conditions (pH, UV intensity) to identify transformation products like 6-chloropicolinic acid. Use high-resolution mass spectrometry (HRMS) for non-targeted screening. Preliminary evidence notes "no data" on hazardous decomposition products, highlighting a critical research gap .

Properties

IUPAC Name

2-chloro-6-(trichloromethyl)pyridine
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InChI

InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
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InChI Key

DCUJJWWUNKIJPH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl
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Molecular Formula

C6H3Cl4N
Record name NITRAPYRIN
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Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
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DSSTOX Substance ID

DTXSID0024216
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Molecular Weight

230.9 g/mol
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Physical Description

Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor.
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Boiling Point

277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg
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Flash Point

100 °C c.c.
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Pressure

0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg
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CAS No.

1929-82-4
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Record name NITRAPYRIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PCE86U01W
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Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
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Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
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Record name Pyridine, 2-chloro-6-(trichloromethyl)-
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F
Record name NITRAPYRIN
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URL https://cameochemicals.noaa.gov/chemical/18180
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Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Chloro-6-trichloromethyl pyridine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0136.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Nitrapyrin
Nitrapyrin
Nitrapyrin
Nitrapyrin
Nitrapyrin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.